molecular formula C24H20N2O2S B2693060 (4-methylphenyl){(1E)-[7-methyl-2-(phenylsulfonyl)quinolin-3-yl]methylene}amine CAS No. 1993618-68-0

(4-methylphenyl){(1E)-[7-methyl-2-(phenylsulfonyl)quinolin-3-yl]methylene}amine

Cat. No.: B2693060
CAS No.: 1993618-68-0
M. Wt: 400.5
InChI Key: NSIYGMFVFJRRNY-PCLIKHOPSA-N
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Description

(4-methylphenyl){(1E)-[7-methyl-2-(phenylsulfonyl)quinolin-3-yl]methylene}amine is a complex organic compound with the molecular formula C24H20N2O2S. This compound is notable for its unique structure, which includes a quinoline core substituted with a phenylsulfonyl group and a methylene bridge connecting to a 4-methylphenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Properties

IUPAC Name

1-[2-(benzenesulfonyl)-7-methylquinolin-3-yl]-N-(4-methylphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2S/c1-17-9-12-21(13-10-17)25-16-20-15-19-11-8-18(2)14-23(19)26-24(20)29(27,28)22-6-4-3-5-7-22/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIYGMFVFJRRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(N=C3C=C(C=CC3=C2)C)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methylphenyl){(1E)-[7-methyl-2-(phenylsulfonyl)quinolin-3-yl]methylene}amine typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the phenylsulfonyl group. The final step involves the formation of the methylene bridge connecting the 4-methylphenyl group to the quinoline core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

(4-methylphenyl){(1E)-[7-methyl-2-(phenylsulfonyl)quinolin-3-yl]methylene}amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

(4-methylphenyl){(1E)-[7-methyl-2-(phenylsulfonyl)quinolin-3-yl]methylene}amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating diseases.

    Industry: Its unique chemical properties may find applications in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which (4-methylphenyl){(1E)-[7-methyl-2-(phenylsulfonyl)quinolin-3-yl]methylene}amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and phenylsulfonyl-substituted molecules. Examples include:

    Quinoline: A simpler analog with a similar core structure but lacking the additional substituents.

    Phenylsulfonylquinoline: A compound with a phenylsulfonyl group attached to the quinoline core but without the methylene bridge and 4-methylphenyl group.

Uniqueness

What sets (4-methylphenyl){(1E)-[7-methyl-2-(phenylsulfonyl)quinolin-3-yl]methylene}amine apart is its specific combination of substituents, which confer unique chemical and biological properties

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